7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Overview
Description
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group attached to a dihydrobenzo[b][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid typically involves the following steps:
Formation of the Dioxine Ring: The initial step often involves the cyclization of appropriate precursors to form the dihydrobenzo[b][1,4]dioxine ring system.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group is usually introduced via carboxylation reactions, which may involve the use of carbon dioxide under high pressure or the hydrolysis of ester intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxaldehyde or this compound derivatives.
Reduction: Products can include 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Materials Science:
Agriculture: Explored for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
- 7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-methyl ester
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Comparison:
- Unique Features: The presence of the methoxy group at the 7-position and the carboxylic acid group at the 6-position distinguishes 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid from its analogs, potentially leading to different reactivity and biological activity.
- Reactivity: The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions compared to its hydroxy or ester analogs.
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGVPWIHHYBEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.